(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol
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Overview
Description
(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol is a complex organic compound characterized by its unique structure, which includes a sulfinyl group attached to a dodeca-6,8-dien backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the dodeca-6,8-dien backbone, followed by the introduction of the sulfinyl group. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction can yield a simpler hydrocarbon structure.
Scientific Research Applications
(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol exerts its effects involves interactions with specific molecular targets. The sulfinyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also affect cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Vitexin: A compound extracted from Chinese herbs, known for its potential therapeutic properties.
Uniqueness
(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol is unique due to its specific structure, which includes a sulfinyl group attached to a dodeca-6,8-dien backbone. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
198987-17-6 |
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Molecular Formula |
C19H28O2S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5S)-7-[(S)-(4-methylphenyl)sulfinyl]dodeca-6,8-dien-5-ol |
InChI |
InChI=1S/C19H28O2S/c1-4-6-8-10-19(15-17(20)9-7-5-2)22(21)18-13-11-16(3)12-14-18/h8,10-15,17,20H,4-7,9H2,1-3H3/t17-,22-/m0/s1 |
InChI Key |
AQTBKSNCFFBSBX-JTSKRJEESA-N |
Isomeric SMILES |
CCCC[C@@H](C=C(C=CCCC)[S@@](=O)C1=CC=C(C=C1)C)O |
Canonical SMILES |
CCCCC(C=C(C=CCCC)S(=O)C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
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